Cas no 2589-10-8 (3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate)
3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate
- 1-methyl-2-phenyl-4H-indeno[1,2-d][1,3]thiazol-1-ium;perchlorate
- 2589-10-8
- AKOS026700070
- F1059-0039
- 3-METHYL-2-PHENYL-8H-INDENO[1,2-D][1,3]THIAZOL-3-IUM PERCHLORATE
- 3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate
-
- Inchi: 1S/C17H14NS.ClO4/c1-18-16-14-10-6-5-9-13(14)11-15(16)19-17(18)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,11H2,1H3;/q+1;-1
- InChI Key: BKVMYLJHDXQIEY-UHFFFAOYSA-N
- SMILES: [Cl+3]([O-])([O-])([O-])[O-].S1C(C2C=CC=CC=2)=[N+](C)C2C3C=CC=CC=3CC1=2
Computed Properties
- Exact Mass: 363.0332068g/mol
- Monoisotopic Mass: 363.0332068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 421
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 106Ų
3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1059-0039-2μmol |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-5μmol |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-10μmol |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-20μmol |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-1mg |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-2mg |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-3mg |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-4mg |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-5mg |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1059-0039-10mg |
3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate |
2589-10-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate
Comprehensive Analysis of 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate (CAS No. 2589-10-8)
The compound 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate (CAS No. 2589-10-8) is a fascinating heterocyclic organic salt that has garnered significant attention in recent years due to its unique structural properties and potential applications in materials science and photochemistry. This indeno-thiazolium derivative features a perchlorate counterion, which contributes to its distinctive chemical behavior. Researchers are particularly interested in its fluorescence properties and molecular electronics applications, as these characteristics align with current trends in organic semiconductors and optoelectronic materials.
One of the most intriguing aspects of 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate is its extended π-conjugation system, which makes it a promising candidate for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The indeno-thiazolium core provides excellent thermal stability and electron transport capabilities, addressing key challenges in renewable energy technologies. Recent studies have explored its potential in bioimaging applications due to its red-shifted emission properties, which are highly sought after in fluorescence microscopy and medical diagnostics.
The synthesis of 2589-10-8 typically involves cyclocondensation reactions of appropriate precursors, followed by salt metathesis to introduce the perchlorate anion. This process has been optimized in recent years to achieve higher yields and purity, making the compound more accessible for industrial applications. The methyl-phenyl substitution pattern on the thiazolium ring is particularly noteworthy, as it significantly influences the compound's photophysical properties and solubility characteristics in various organic solvents.
From a structure-activity relationship perspective, the 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium cation demonstrates remarkable charge delocalization, which has implications for its use in nonlinear optical materials. The perchlorate anion, while often considered merely a counterion, actually plays a crucial role in determining the compound's crystal packing and solid-state luminescence behavior. These properties are currently being investigated for potential applications in data storage and security inks.
Recent advancements in computational chemistry have enabled more precise predictions of the electronic structure of CAS No. 2589-10-8, particularly its frontier molecular orbitals and excited state dynamics. These theoretical studies complement experimental work and help guide the design of new derivatives with tailored properties. The compound's HOMO-LUMO gap has been calculated to be in an optimal range for visible light absorption, explaining its potential in photocatalysis applications.
In the context of green chemistry, researchers are exploring more sustainable synthetic routes to 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate, with particular focus on reducing solvent waste and energy consumption. The development of catalytic methods for its preparation represents an important step toward making this valuable compound more environmentally friendly and cost-effective for large-scale production.
The stability of 2589-10-8 under various environmental conditions has been extensively studied, with particular attention to its photostability and thermal decomposition profile. These studies are crucial for determining appropriate storage conditions and potential processing parameters for industrial applications. The compound demonstrates excellent shelf life when stored properly, making it attractive for commercial applications.
Looking toward future applications, 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate shows promise in emerging fields such as molecular machines and smart materials. Its ability to undergo reversible redox processes makes it a candidate for electrochromic devices, while its luminescent switching properties could be exploited in sensor technologies. These potential applications align well with current market demands for energy-efficient technologies and advanced materials.
From a regulatory perspective, CAS No. 2589-10-8 has been thoroughly characterized for its physicochemical properties, with comprehensive data available on its melting point, solubility, and spectroscopic characteristics. This information is valuable for researchers considering its use in various applications and helps ensure proper handling and risk assessment procedures are followed in laboratory settings.
The scientific community continues to explore novel derivatives of 3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium, with modifications to both the cationic core and the counterion. These studies aim to fine-tune the compound's properties for specific applications, particularly in the areas of organic electronics and photonics. The structure-property relationships established for this class of compounds provide valuable insights for materials design and innovation.
2589-10-8 (3-methyl-2-phenyl-8H-indeno1,2-d1,3thiazol-3-ium perchlorate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)